Cas no 279-21-0 (2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane)
![2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane structure](https://www.kuujia.com/scimg/cas/279-21-0x500.png)
279-21-0 structure
Product name:2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
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- 279-21-0
- DTXSID20741706
- 2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane
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- Inchi: InChI=1S/C3H5BO3/c1-3-2-6-4(5-1)7-3/h3H,1-2H2
- InChI Key: QZSJRHRKENEGHO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 100.0331742Da
- Monoisotopic Mass: 100.0331742Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 78.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane Related Literature
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Idris Juma Al-Busaidi,Ashanul Haque,Rayya A. Al-Balushi,Jahangir Ahmad Rather,Abdul Munam,Rashid Ilmi,Paul R. Raithby,Youming Zhang,Yingying Fu,Zhiyuan Xie,Shuming Chen,Shahidul M. Islam,Wai-Yeung Wong,Jonathan M. Skelton,Muhammad S. Khan New J. Chem. 2021 45 15082
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F. G. Stock Analyst 1954 79 662
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3. Elimination and addition reactions. Part 37. A comparative study of electronic, steric, and solvent effects upon reactivity in additions of benzenesulphenyl chloride to alkenesG. Alun Jones,Charles J. M. Stirling,Norman G. Bromby J. Chem. Soc. Perkin Trans. 2 1983 385
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